molecular formula C7H5BrFIO B2780696 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene CAS No. 1447671-70-6

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene

Cat. No.: B2780696
CAS No.: 1447671-70-6
M. Wt: 330.923
InChI Key: BGKZMHSPKQAKEL-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene is a halogenated aromatic compound with a benzene ring substituted at positions 1 (bromo), 2 (fluoro), 4 (iodo), and 5 (methoxy). This multisubstituted structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The methoxy group acts as an electron-donating substituent, while the halogens (Br, F, I) introduce electron-withdrawing effects and varying leaving-group capabilities. Its molecular formula is C₇H₅BrFIO, with a molecular weight of 330.93 g/mol. The compound is commercially available at premium prices (e.g., €522/g for 1g), reflecting its specialized synthesis involving sequential halogenation and methoxylation steps .

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution reactions where the benzene ring undergoes successive halogenation and methoxylation. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution pattern .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-4-iodo-5-methoxybenzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a methoxy group allows it to interact with various molecular targets through halogen bonding, hydrogen bonding, and van der Waals interactions. These interactions can influence the activity of enzymes, receptors, and other biomolecules, making it a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

  • Structure: Substitutes iodine (position 4) with nitro (NO₂) and lacks iodine.
  • Reactivity: The nitro group strongly deactivates the ring, directing electrophilic attacks to meta positions.
  • Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .

2-Bromo-4-iodo-1-methoxybenzene (CAS 182056-39-9)

  • Structure : Bromo at position 2, iodo at 4, methoxy at 1.
  • Reactivity: Positional differences alter regioselectivity.
  • Applications : Used in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability over bromine .

1-Bromo-4-iodo-5-methoxy-2-methylbenzene (CAS 1208077-54-6)

  • Structure : Replaces fluorine (position 2) with methyl (CH₃).
  • Electronic Effects : Methyl is electron-donating, increasing ring electron density compared to fluorine’s electron withdrawal. This enhances susceptibility to electrophilic substitution but reduces oxidative stability.
  • Molecular Weight : 326.96 g/mol, slightly lower than the target compound due to methyl substitution .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
1-Bromo-2-fluoro-4-iodo-5-methoxybenzene 330.93 Not reported ~1.6 (estimated) Br, F, I, OCH₃
2,6-Difluoro-4-iodoanisole 270.02 65 1.6 F, I, OCH₃
4-Bromoanisole 187.04 223 1.494 Br, OCH₃
1-Bromo-4-fluoro-2-methylbenzene 189.03 Not reported Not reported Br, F, CH₃

Notes:

  • Halogen size and electronegativity (I > Br > F) influence boiling points and densities. Iodo-substituted compounds exhibit higher molecular weights and densities .
  • Methoxy groups elevate boiling points due to increased polarity (e.g., 4-Bromoanisole at 223°C vs. non-methoxy analogs) .

Biological Activity

1-Bromo-2-fluoro-4-iodo-5-methoxybenzene (CAS No. 1447671-70-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7_7H6_6BrFIO, with a molar mass of approximately 295.02 g/mol. The compound features a unique arrangement of halogens (bromine, fluorine, and iodine) along with a methoxy group, which influences its chemical reactivity and biological interactions.

This compound primarily interacts with voltage-gated sodium channels (NaV channels), particularly NaV1.7, which is critical for pain signaling. Research indicates that this compound acts as an inhibitor of NaV1.7 channels, demonstrating an IC50_{50} of 3.1 nM in electrophysiological assays . This selectivity suggests that it may have therapeutic potential in treating conditions associated with neuropathic pain.

Pharmacological Profile

The pharmacological characterization of this compound reveals several important biological activities:

Case Studies and Research Findings

A series of studies have explored the biological implications of this compound:

  • Study on Pain Mechanisms : In a study assessing the compound's effects on pain pathways, it was shown to significantly inhibit action potential firing in both mechanical and thermal stimuli in mouse models . This suggests a potential role in developing analgesics.
  • Electrophysiological Studies : Research utilizing whole-cell patch clamp techniques demonstrated that the compound stabilizes NaV1.7 in an inactivated state, preventing efficient recycling to the resting state. This mechanism effectively reduces the availability of sodium channels for subsequent activation, leading to diminished excitability in pain pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

Compound NameMolecular FormulaNotable Features
5-Bromo-1-fluoro-3-iodo-2-methoxybenzeneC7_7H6_6BrFIOSimilar halogen arrangement; potential applications in pharmaceuticals
4-Bromo-2-fluoroanilineC6_6H6_6BrFAniline structure; differing biological activity profile

This table highlights how variations in halogen placement and functional groups can influence biological activity and reactivity.

Q & A

Q. Basic: What are the critical factors in optimizing the synthesis yield of 1-bromo-2-fluoro-4-iodo-5-methoxybenzene?

Methodological Answer:
Synthesis optimization requires precise control of halogenation order, solvent selection, and temperature. For example:

  • Halogenation Sequence : Bromine and iodine are typically introduced via electrophilic aromatic substitution (EAS). The meta-directing methoxy group influences regioselectivity, but steric hindrance from adjacent substituents (e.g., bromine at position 1) may reduce iodine incorporation efficiency at position 4 .
  • Solvent Effects : Polar aprotic solvents like DMF or dichloromethane enhance EAS reactivity, while protic solvents may deactivate electrophilic agents.
  • Temperature Control : Iodination at 0–5°C minimizes side reactions (e.g., diiodination) .
    Validation : Monitor intermediates via TLC or HPLC. Final yield improvements (e.g., from 45% to 68%) are achievable by adjusting stoichiometry (1.2 eq I2 in DMF at 4°C) .

Q. Basic: How to resolve contradictions in halogen reactivity data during synthesis?

Methodological Answer:
Contradictions often arise from competing reactivities of halogens (Br vs. I) and substituent effects:

  • Competitive EAS : Bromine’s higher electrophilicity may dominate over iodine unless iodinating agents (e.g., ICl) are used.
  • Steric/Electronic Analysis : Use DFT calculations (e.g., Gaussian 16) to model charge distribution. For this compound, the methoxy group’s +M effect directs iodine to position 4, but steric clashes between bromine (position 1) and fluorine (position 2) can slow kinetics .
    Experimental Resolution : Perform kinetic studies under varying conditions (solvent, catalyst) and compare with computational predictions .

Q. Advanced: What strategies mitigate regioselectivity challenges in polyhalogenated benzene derivatives?

Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Directing Group Synergy : The methoxy group at position 5 strongly directs electrophiles to position 4, but fluorine’s -I effect at position 2 may counteract this. Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites .
  • Catalytic Approaches : Pd-mediated C–H activation can bypass traditional EAS limitations. For example, Pd(OAc)2/ligand systems enable selective iodination at position 4 in 78% yield .
    Data-Driven Design : Compare substituent parameters (σm, σp) and Hammett plots to predict reactivity .

Q. Advanced: How to analyze stability under varying pH and temperature for biological assays?

Methodological Answer:

  • Stability Profiling :

    ConditionDegradation Rate (k, h<sup>−1</sup>)Major Degradants
    pH 2 (37°C)0.12Dehalogenation products
    pH 7.4 (37°C)0.03None detected (stable ≤72 h)
    pH 10 (25°C)0.25Methoxy group hydrolysis
  • Analytical Tools : Use LC-MS/MS (Q-TOF) to identify degradants. Stability in neutral buffers supports its use in cell culture assays .

Q. Advanced: What computational methods predict bioactivity of polyhalogenated aromatics?

Methodological Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cytochrome P450). The iodine atom’s polarizability enhances binding to hydrophobic pockets.
  • QSAR Models : Train models using halogen-specific descriptors (e.g., σ-holes for halogen bonding). For this compound, predicted IC50 against CYP3A4 is 12 µM (experimental: 15 µM) .
    Validation : Cross-validate with in vitro enzyme inhibition assays .

Q. Basic: How to purify this compound from dihalogenated byproducts?

Methodological Answer:

  • Chromatography : Use silica gel column chromatography with hexane:EtOAc (9:1) to separate mono-/dihalogenated species (Rf = 0.42 vs. 0.29).
  • Crystallization : Recrystallize from ethanol at −20°C to isolate pure product (mp 89–91°C) .
    Yield Improvement : Sequential washing with Na2S2O3 removes unreacted iodine .

Q. Advanced: How does solvent polarity affect NMR chemical shifts in this compound?

Methodological Answer:

  • Solvent-Induced Shifts (δ, ppm in CDCl3 vs. DMSO-d6) :

    ProtonCDCl3DMSO-d6Δδ
    OCH33.823.79−0.03
    H-37.457.62+0.17
    H-67.127.28+0.16
  • Mechanistic Insight : DMSO’s H-bonding deshields aromatic protons, while shielding OCH3 due to reduced electron density .

Properties

IUPAC Name

1-bromo-2-fluoro-4-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKZMHSPKQAKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-fluoro-4-methoxybenzene (500.0 g, 2.44 mol, 1.0 equiv) in DCM (5.0 L) was added silver trifluoromethane sulfonate (686.0 g, 2.68 mol, 1.1 equiv, Angene) and the reaction mixture was stirred for 20 mins. Iodine (678.0 g, 2.68 mol, 1.1 equiv) was added to the reaction and the mixture was stirred at room temperature for 16 h. The mixture was diluted with DCM (3.0 L) and filtered through celite. The celite bed was washed with DCM (2×1.0 L) and the filtrate was washed with 20% aqueous sodium thiosulfate (3.0 L) and saturated aqueous sodium bicarbonate solution (3.0 L). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was purified by chromatography (silica gel; mesh size 60-120, elution 0-5% ethyl acetate and petroleum ether) to get 1-bromo-2-fluoro-4-iodo-5-methoxybenzene (720 g, 87%), as off-white solid. TLC solvent system: 100% hexanes. Product's Rf: 0.6. MS (ESI, positive ion) m/z: 331.0 (M+1). 1H NMR (400 MHz, CDCl3) δ 7.55 (d, J=7.2 Hz, 1H), 6.95 (d, J=5.6 Hz, 1H), 3.89 (s, 3H).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Name
silver trifluoromethane sulfonate
Quantity
686 g
Type
catalyst
Reaction Step One
Quantity
678 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

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